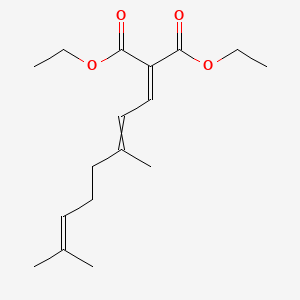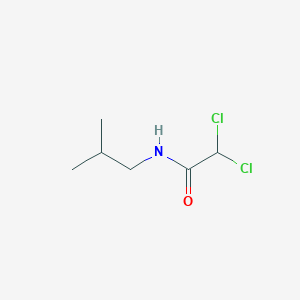
2,2-Dichloro-n-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-n-(2-methylpropyl)acetamide is an organic compound with the molecular formula C6H11Cl2NO. It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a 2-methylpropyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n-(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-Dichloroacetamide+2-Methylpropylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-n-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2-dichloroacetic acid and 2-methylpropylamine.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: 2,2-Dichloroacetic acid and 2-methylpropylamine.
Oxidation and Reduction: Specific oxidized or reduced derivatives of the compound.
Scientific Research Applications
2,2-Dichloro-n-(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-n-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloroacetamide: Similar structure but lacks the 2-methylpropyl group.
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Contains a different substituent on the nitrogen atom.
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Another derivative with different substituents.
Uniqueness
2,2-Dichloro-n-(2-methylpropyl)acetamide is unique due to the presence of both chlorine atoms and the 2-methylpropyl group, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
39084-91-8 |
|---|---|
Molecular Formula |
C6H11Cl2NO |
Molecular Weight |
184.06 g/mol |
IUPAC Name |
2,2-dichloro-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-4(2)3-9-6(10)5(7)8/h4-5H,3H2,1-2H3,(H,9,10) |
InChI Key |
DNFJZWTUWKNZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



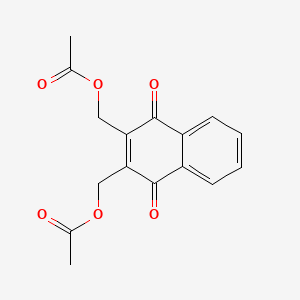
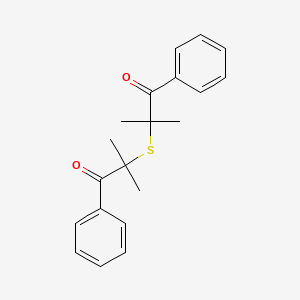
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
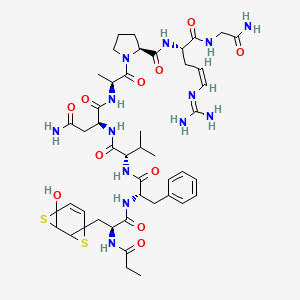
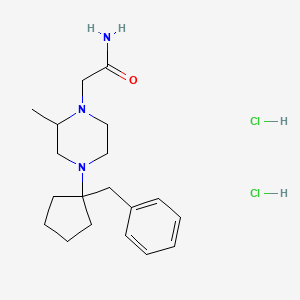
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)

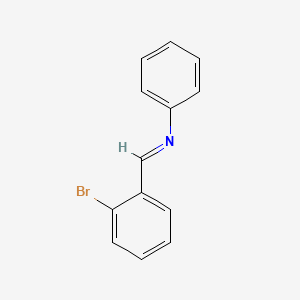


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
